molecular formula C8H7ClO B041964 4'-Chloroacetophenone CAS No. 99-91-2

4'-Chloroacetophenone

Cat. No.: B041964
CAS No.: 99-91-2
M. Wt: 154.59 g/mol
InChI Key: BUZYGTVTZYSBCU-UHFFFAOYSA-N
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Description

4’-Chloroacetophenone, also known as 1-(4-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the para position of the phenyl ring. This compound is a white to gray crystalline solid with a pungent and irritating odor . It is used as a building block in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Chemical Reactions Analysis

4’-Chloroacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and pyridine hydrobromide perbromide for bromination. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4’-chloroacetophenone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4’-Chloroacetophenone can be compared with other substituted acetophenones, such as:

The uniqueness of 4’-chloroacetophenone lies in its specific reactivity due to the para-substituted chlorine atom, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)ethanone
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InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BUZYGTVTZYSBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1052668
Record name 1-(4-Chlorophenyl)ethanone
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Molecular Weight

154.59 g/mol
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Physical Description

Liquid; [Merck Index] Colorless liquid; [MSDSonline]
Record name 4-Chloroacetophenone
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Boiling Point

237 °C
Record name P-CHLOROACETOPHENONE
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER
Record name P-CHLOROACETOPHENONE
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Density

1.1922 @ 20 °C/4 °C
Record name P-CHLOROACETOPHENONE
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Vapor Pressure

0.12 [mmHg]
Record name 4-Chloroacetophenone
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Color/Form

LIQUID

CAS No.

99-91-2
Record name p-Chloroacetophenone
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Record name 4'-Chloroacetophenone
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Record name Ethanone, 1-(4-chlorophenyl)-
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Record name 1-(4-Chlorophenyl)ethanone
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Record name 4'-chloroacetophenone
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Melting Point

20-21 °C
Record name P-CHLOROACETOPHENONE
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

There were weighed out p-chlorophenyl-ethanol (5, racemic compound) (78 mg, 0.05 mmol) and (S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl (1.8 mg, 0.05 mmol). Then, 2 ml of acetone was added to obtain a uniform solution. Added thereto was 250 mg of silica gel (product of Merck, grade 9385) and the mixture was vigorously agitated for 5 minutes. The acetone used was distilled off under reduced pressure. Added thereto was 7% aqueous solution of sodium bicarbonate (5 ml) containing 20 wt. % of sodium bromide. Then, the mixture was thoroughly stirred. Two platinum electrodes (1.5×1.0 cm) were applied to the mixture which was then subjected to electrolytic oxidation reaction for 0.68 hour while being vigorously stirred at −15° C. and maintaining the current at 30 mA (quantity of electricity being 2.2 F/mol). After completion of reaction, silica gel was filtered off from the reaction mixture, extraction was effected with 5 ml of acetone and acetone was distilled off. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=7/1), giving p-chloroacetophenone (6) [39 mg, yield 100% based on the starting compound (5a)] and the starting compound (5b) (38 m, recovery percentage 97%, optical purity 83%).
Quantity
78 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-(−)-3,3,5,5-tetramethyl-4H-dinaphtho[2,1-c:1′,2′-e]-azepin-N-oxyl
Quantity
1.8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 100-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-dichloroacetophenone (5.0 g, 26.5 mmol) and copper powder (0.84 g, 13.2 mmol). The flask was purged with nitrogen for 0.5 hour. Meanwhile, a separate flask was charged with acetic acid (30 g) and triethylamine (30 g). The resulting solution was degassed by bubbling nitrogen through the solution for 0.5 hour. A portion of the degassed solution (20 mL) was charged to the reaction flask by syringe and the resulting mixture was heated to 135° C. Additional copper (0.17 g, 2.65 mmol) was added after 2 hours in order to complete the dehalogenation. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (5 hours). The reaction mixture was cooled to room temperature and poured into a 250-mL Erlenmeyer flask; toluene (50 mL) and 2M hydrochloric acid solution (50 mL) were added. The resulting mixture was filtered, and the solids were washed with toluene. The resulting brown organic layer was washed with 2M hydrochloric acid solution (50 mL), water (50 mL), and 5% sodium hydroxide solution (50 mL). Solids precipitated during the base wash. The mixture was filtered through a pad of Florisil® (magnesium silicate), which was rinsed with additional toluene. The filtrates were combined to give a yellow solution. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.38 g of 4-chloroacetophenone as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.84 g
Type
catalyst
Reaction Step One
Name
copper
Quantity
0.17 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with 2,4-diclhloroacetophlenone (5.0 g, 26.5 mmol) and copper(I) chloride (5.24 g, 53.0 mmol). Propionic acid (5.87 g, 79.0 mmol) and N,N-dimethylformamide (20 mL) were added, and the resulting mixture was heated to 130°-135° C. Additional copper(I) chloride was added after 31 hours in order to increase the rate of the reaction. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (100 hours). The reaction mixture was cooled to room temperature; toluene (50 mL) and 2M hydrochloric acid solution (100 mL) were added. The layers were separated, and the upper organic layer was washed with 2M hydrochloric acid solution (50 mL). The resulting yellow organic layer was washed with water (50 mL) and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum, yielding 3.95 g of 4-chloroacetophenone (3.95 g, 98.9%) as a yellow oil.
[Compound]
Name
2,4-diclhloroacetophlenone
Quantity
5 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
5.24 g
Type
catalyst
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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